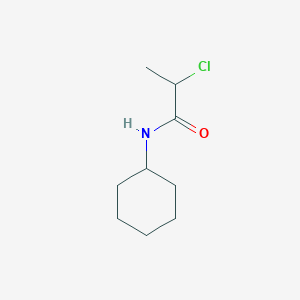

2-chloro-N-cyclohexylpropanamide

Vue d'ensemble

Description

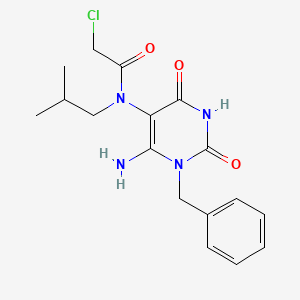

2-chloro-N-cyclohexylpropanamide is a biochemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) . This indicates that the molecule consists of a cyclohexyl group attached to a propanamide moiety with a chlorine substitution at the 2nd carbon.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 189.68 . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current resources.Applications De Recherche Scientifique

Antituberculosis Agents

Indole-2-carboxamides, including variants with a cyclohexyl ring and chloro substitutions, have shown promise as antituberculosis agents. One study highlighted that attaching alkyl groups to the cyclohexyl ring improved Mycobacterium tuberculosis (Mtb) activity. These compounds demonstrated in vitro activity superior to many standard TB drugs, despite issues with solubility and lipophilicity (Kondreddi et al., 2013).

Crystal Structure Analysis

A detailed analysis of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide provided insights into the conformation of the cyclohexyl ring and its interactions at the molecular level. This research contributes to understanding the structural dynamics of similar compounds (Mo et al., 2011).

Hydrogenation Catalysts

Research on palladium nanoparticles supported on graphitic carbon nitride, Pd@mpg-C(3)N(4), revealed its efficacy as a catalyst for the hydrogenation of phenol to cyclohexanone. This process is important in the chemical industry, especially for the production of polyamides (Wang et al., 2011).

Antimicrobial Activity

2-Chloro(bromo)-(2-methyl)-3-arylpropanamides showed low antimicrobial activity against various bacterial strains. This finding suggests limited efficacy of these compounds in antibacterial applications (Grishchuk et al., 2013).

Fluorescence Enhancement

Glibenclamide, containing a cyclohexylcarbamoyl group, was identified as an enhancer of erbium (Er) intrinsic fluorescence intensity. This property allows for its use in simple and sensitive fluorimetric probes, a significant contribution to biochemical research (Faridbod et al., 2009).

Photochemical Reactions

The photochemical reactions of N-(2-halogenoalkanoyl) derivatives, including 2-chloro variants, have been explored. These studies contribute to our understanding of organic reaction mechanisms under irradiation, which is crucial in synthetic chemistry (Nishio et al., 2000).

Safety and Hazards

The safety information available indicates that 2-chloro-N-cyclohexylpropanamide may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-chloro-N-cyclohexylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZUQDMCORIBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394197 | |

| Record name | 2-chloro-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94347-46-3 | |

| Record name | 2-chloro-N-cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)

![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)

![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)